molecular formula C15H12BrClN2O4 B2823662 [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 1002029-76-6

[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No. B2823662
CAS RN: 1002029-76-6
M. Wt: 399.63
InChI Key: DRUIFAWLYSBPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve steps similar to those used in the synthesis of related compounds. For example, the bromination of pyridine derivatives is a common reaction in organic chemistry . The introduction of the methoxyanilino and oxoethyl groups would likely involve further functionalization of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, with various substituents including a 5-chloro-2-methoxyanilino group and a 2-oxoethyl group. The presence of these groups would likely have a significant impact on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring would likely make the compound aromatic and potentially basic. The various substituents would also influence properties such as polarity and solubility .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthetic Pathways and Reactivity : Efficient synthesis methods for related bromo- and chloro-substituted pyridine derivatives highlight the versatility of these compounds in organic synthesis. For instance, an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with potential activity against dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, was described, showcasing the utility of these compounds in medicinal chemistry (Hirokawa et al., 2000). Similar synthetic approaches and chemical reactivities are likely applicable to the compound , indicating its potential utility in the synthesis of bioactive molecules or as an intermediate in pharmaceutical synthesis.

Potential Applications in Medicinal Chemistry

  • Drug Development and Synthesis : Compounds bearing bromo- and chloro-substituted pyridine structures play a significant role in the development of new therapeutic agents. For example, the synthesis and structure-activity relationship studies of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives have revealed their potential in overcoming drug resistance in cancer therapies, demonstrating the critical role of such compounds in medicinal chemistry (Das et al., 2009). This suggests that the compound could have applications in drug discovery, particularly in designing molecules with specific biological activities.

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological context. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. For example, if it shows promising biological activity, it could be further developed and studied as a potential drug .

properties

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O4/c1-22-13-3-2-11(17)5-12(13)19-14(20)8-23-15(21)9-4-10(16)7-18-6-9/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUIFAWLYSBPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.